[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-thiophen-2-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZCRGHSMCQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379986 | |
| Record name | [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54986-94-6 | |
| Record name | [2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54986-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 2 Thienyl 1,3 Thiazol 4 Yl Methanol
Retrosynthetic Analysis of the [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol Framework
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For this compound, the primary disconnections involve breaking the bonds that form the thiazole (B1198619) ring and the bond connecting the hydroxymethyl group.
A logical retrosynthetic approach would first disconnect the C4-hydroxymethyl bond, leading to a 2-(2-thienyl)-1,3-thiazole-4-carbaldehyde or a corresponding carboxylic acid ester. These intermediates can then be further deconstructed. The thiazole ring itself is a key synthetic target. Its disconnection, often guided by the principles of the Hantzsch thiazole synthesis, would lead to a thioamide (thiophene-2-carbothioamide) and a 3-halo-2-oxopropanal or a related three-carbon fragment bearing the precursor to the hydroxymethyl group. synarchive.comscribd.com
An alternative disconnection could involve breaking the C2-thienyl bond, suggesting a cross-coupling reaction as a key step in the forward synthesis. This would involve a 2-halo-1,3-thiazole-4-methanol derivative and a thiophene-based organometallic reagent.
Classical and Modern Approaches to 1,3-Thiazole Ring Synthesis
The synthesis of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a prominent and widely used method. synarchive.comwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of our target molecule, this would involve the reaction of a suitable 3-halo-1,1-dialkoxy-propan-2-one with thiophene-2-carbothioamide (B153584).
Modern variations of thiazole synthesis often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. Microwave-assisted synthesis has been shown to accelerate the Hantzsch reaction, often leading to higher yields in shorter timeframes compared to conventional heating. nih.gov The use of catalysts such as silica-supported tungstosilisic acid has also been explored to facilitate one-pot multi-component reactions for thiazole synthesis. bepls.com
Other methods for thiazole synthesis include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and Tcherniac's synthesis from α-thiocyanic ketones. pharmaguideline.com The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiazole ring.
Introduction of the 2-Thienyl Substituent via Cross-Coupling Reactions and Other Methodologies
The introduction of the 2-thienyl group at the C2 position of the thiazole ring is a critical step. While the Hantzsch synthesis using thiophene-2-carbothioamide directly incorporates this moiety, alternative strategies involving cross-coupling reactions are also prevalent.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov This could involve the coupling of a 2-halothiazole intermediate with a thiophene-2-boronic acid or its ester. The efficiency of such reactions is often dependent on the choice of catalyst, ligand, and reaction conditions.
Another approach involves the direct arylation of a thiazole ring. However, controlling the regioselectivity of such reactions can be challenging. The inherent reactivity of the thiazole ring positions (C2, C4, and C5) plays a crucial role in determining the outcome of electrophilic and nucleophilic substitution reactions. pharmaguideline.com
Formation of the Hydroxymethyl Group at the 4-Position of the Thiazole Ring
The final key structural feature of the target molecule is the hydroxymethyl group at the C4 position of the thiazole ring. A common and effective method to introduce this group is through the reduction of a corresponding carboxylic acid or its ester. For instance, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid ethyl ester can be reduced using a mild reducing agent like sodium borohydride (B1222165) in a suitable solvent to yield this compound.
Alternatively, the hydroxymethyl group can be derived from a protected aldehyde. For example, a 4-formylthiazole derivative can be reduced to the corresponding alcohol. The aldehyde itself can be synthesized through various methods, including the oxidation of a methyl group or the formylation of the thiazole ring.
A direct approach involves the use of a building block that already contains the hydroxymethyl precursor. For example, the Hantzsch synthesis can be performed with a 1,3-dihalo-2-propanol derivative, although these reagents can be less stable.
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include solvent, temperature, reaction time, and the choice of catalyst and reagents.
For the Hantzsch thiazole synthesis, the choice of solvent can significantly influence the reaction rate and yield. Solvents like ethanol (B145695) or dimethylformamide (DMF) are commonly used. Temperature control is also important to minimize side reactions.
In cross-coupling reactions, the selection of the palladium catalyst and ligand is critical. The use of specific ligands can enhance the catalytic activity and selectivity of the reaction. The base used in the reaction also plays a significant role.
For the reduction of the ester or aldehyde to the alcohol, the choice of reducing agent and solvent is important. Mild conditions are generally preferred to avoid over-reduction or side reactions involving the thiazole or thiophene (B33073) rings.
| Reaction Step | Key Parameters for Optimization | Common Conditions/Reagents |
| Thiazole Ring Formation (Hantzsch) | Solvent, Temperature, Catalyst | Ethanol, Reflux, p-Toluenesulfonic acid |
| Cross-Coupling (Suzuki-Miyaura) | Catalyst, Ligand, Base, Solvent | Pd(PPh3)4, SPhos, K2CO3, Toluene/Water |
| Hydroxymethyl Group Formation | Reducing Agent, Solvent, Temperature | NaBH4, Ethanol, Room Temperature |
One-Pot Syntheses and Multi-Component Reactions for Structural Assembly
One-pot syntheses and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov For the synthesis of this compound, a one-pot approach could involve the sequential addition of reagents to form the thiazole ring and then introduce the hydroxymethyl group without isolating the intermediate products.
A potential one-pot strategy could start with the Hantzsch condensation to form the thiazole ring, followed by the in-situ reduction of a carbonyl precursor to the hydroxymethyl group. MCRs that can assemble the entire thiazole-thiophene framework in a single step are highly desirable but can be challenging to develop.
Sustainable Synthetic Protocols for this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govmdpi.com For the synthesis of this compound, several sustainable strategies can be employed.
The use of greener solvents, such as water or ethanol, is preferred over hazardous organic solvents. ufms.br Catalyst-free reactions or the use of recyclable catalysts can also contribute to a more sustainable process. mdpi.comnih.gov Microwave-assisted and ultrasound-promoted syntheses are energy-efficient techniques that can often reduce reaction times and improve yields. nih.govnih.gov
Furthermore, atom-economical reactions, such as addition and cycloaddition reactions, are favored as they maximize the incorporation of starting material atoms into the final product. The development of synthetic routes that minimize the number of steps and purification procedures is also a key aspect of sustainable synthesis.
Advanced Synthetic Transformations and Derivatization of 2 2 Thienyl 1,3 Thiazol 4 Yl Methanol
Chemical Modifications of the Hydroxymethyl Functional Group
The primary alcohol moiety on the thiazole (B1198619) ring serves as a versatile handle for a variety of functional group interconversions, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group of [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol is readily converted into esters and ethers through well-established protocols. Esterification is commonly achieved via the Fischer-Speier method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). byjus.commasterorganicchemistry.com Alternatively, for more sensitive substrates, acylation can be performed using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. chemguide.co.uk
Etherification is typically accomplished through the Williamson ether synthesis. orgchemres.orgjk-sci.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then displaces a halide from an alkyl halide to form the ether. tcichemicals.commasterorganicchemistry.com This method is highly efficient for producing a diverse range of ethers.
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Esterification (Fischer) | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | [2-(2-Thienyl)-1,3-thiazol-4-yl]methyl acetate | Reflux in excess acid |
| Esterification (Acylation) | Benzoyl Chloride (PhCOCl), Pyridine | [2-(2-Thienyl)-1,3-thiazol-4-yl]methyl benzoate | DCM, 0°C to rt |
| Etherification (Williamson) | 1) NaH; 2) Methyl Iodide (CH₃I) | 4-(Methoxymethyl)-2-(2-thienyl)-1,3-thiazole | Anhydrous THF, 0°C to rt |
| Etherification (Williamson) | 1) NaH; 2) Benzyl Bromide (BnBr) | 4-(Benzyloxymethyl)-2-(2-thienyl)-1,3-thiazole | Anhydrous THF, 0°C to rt |
Oxidation and Reduction Pathways
The hydroxymethyl group is susceptible to controlled oxidation to yield either the corresponding aldehyde or carboxylic acid. The selective oxidation to 2-(2-thienyl)-1,3-thiazole-4-carbaldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. organic-chemistry.orgyoutube.com These methods prevent over-oxidation. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from K₂Cr₂O₇ and H₂SO₄), will oxidize the primary alcohol directly to the carboxylic acid, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid. chemguide.co.uklibretexts.orgsmolecule.com
The reduction pathway primarily concerns the synthesis of the title compound from its oxidized precursors. The aldehyde, 2-(2-thienyl)-1,3-thiazole-4-carbaldehyde, or the corresponding carboxylic acid (or its ester derivative) can be reduced back to this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids and esters.
| Transformation | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Mild Oxidation | This compound | PCC, DCM | 2-(2-Thienyl)-1,3-thiazole-4-carbaldehyde |
| Strong Oxidation | This compound | KMnO₄, NaOH, H₂O | 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid |
| Aldehyde Reduction | 2-(2-Thienyl)-1,3-thiazole-4-carbaldehyde | NaBH₄, Methanol (B129727) | This compound |
| Carboxylic Acid Reduction | 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 1) LiAlH₄, THF; 2) H₃O⁺ | This compound |
Nucleophilic Substitution Reactions
To engage the hydroxymethyl group in nucleophilic substitution, the hydroxyl moiety must first be converted into a better leaving group. A common strategy is the transformation of the alcohol into a tosylate or a halide. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides the corresponding 4-(chloromethyl) or 4-(bromomethyl)-2-(2-thienyl)-1,3-thiazole derivatives. These activated intermediates are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles such as cyanide, azide, amines, and thiolates, thereby enabling access to a diverse library of functionalized compounds.
| Activation Step Reagent | Intermediate | Nucleophile | Final Product |
|---|---|---|---|
| SOCl₂ | 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole | NaCN | [2-(2-Thienyl)-1,3-thiazol-4-yl]acetonitrile |
| PBr₃ | 4-(Bromomethyl)-2-(2-thienyl)-1,3-thiazole | NaN₃ | 4-(Azidomethyl)-2-(2-thienyl)-1,3-thiazole |
| SOCl₂ | 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole | Piperidine | 4-(Piperidin-1-ylmethyl)-2-(2-thienyl)-1,3-thiazole |
| PBr₃ | 4-(Bromomethyl)-2-(2-thienyl)-1,3-thiazole | NaSPh | 4-[(Phenylthio)methyl]-2-(2-thienyl)-1,3-thiazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring System
The thiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents. Due to the electron-donating effect of the sulfur atom and the electron-withdrawing nature of the imine nitrogen, the C5 position is the most electron-rich and thus the primary site for electrophilic aromatic substitution. pharmaguideline.comresearchgate.net The C2 and C4 positions are occupied, making C5 the sole target for electrophiles. Reactions such as bromination, nitration, and Friedel-Crafts acylation can be directed to this position under appropriate conditions. lookchem.com For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. nih.gov
Nucleophilic aromatic substitution on the thiazole ring is generally less facile and typically requires activation or occurs at the electron-deficient C2 position. chemicalbook.com Since the C2 position in the title compound is substituted, direct nucleophilic attack on the ring is challenging without prior modification.
| Reaction Type | Reagent(s) | Product | Position of Substitution |
|---|---|---|---|
| Bromination | NBS, CCl₄ | [5-Bromo-2-(2-thienyl)-1,3-thiazol-4-yl]methanol | C5 |
| Nitration | HNO₃, H₂SO₄ | [5-Nitro-2-(2-thienyl)-1,3-thiazol-4-yl]methanol | C5 |
| Acylation | Acetyl chloride, AlCl₃ | [5-Acetyl-2-(2-thienyl)-1,3-thiazol-4-yl]methanol | C5 |
Functionalization of the Thiophene (B33073) Moiety: Strategies for Substitution
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. In a 2-substituted thiophene like the title compound, the C5 position is the most activated site for electrophilic attack due to electronic and steric factors. Standard electrophilic substitution reactions, such as halogenation and acylation, will predominantly occur at this position.
A powerful alternative strategy for thiophene functionalization is directed ortho-metalation. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in deprotonation at the most acidic C-H bond, which is the C5 position. researchgate.net The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the precise installation of various functional groups at the C5' position of the thiophene ring.
| Strategy | Reagent(s) | Product | Position of Substitution |
|---|---|---|---|
| Electrophilic Bromination | NBS, Acetic Acid | [2-(5-Bromo-2-thienyl)-1,3-thiazol-4-yl]methanol | C5' |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [2-(5-Formyl-2-thienyl)-1,3-thiazol-4-yl]methanol | C5' |
| Lithiation and Alkylation | 1) n-BuLi, THF, -78°C; 2) CH₃I | [2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]methanol | C5' |
| Lithiation and Carboxylation | 1) n-BuLi, THF, -78°C; 2) CO₂(s) | 5-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid | C5' |
Transition-Metal-Catalyzed C-H Functionalization of the Thiazole and Thiophene Rings
Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation/functionalization to forge new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. Both the thiazole and thiophene rings in this compound are amenable to such transformations.
Palladium-catalyzed direct C-H arylation is a prominent example. rsc.org The C5-H bond of the thiazole ring and the C-H bonds of the thiophene ring can be targeted for coupling with aryl halides or other coupling partners. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govacs.org For the thiazole ring, C-H functionalization provides a direct route to 5-aryl derivatives. researchgate.net For the thiophene ring, while the C5'-H is most reactive, conditions can be tuned to achieve functionalization at other positions, such as C3'. mdpi.com These methods provide powerful tools for the late-stage functionalization and rapid generation of analog libraries.
| Ring System | Position | Reaction Type | Catalyst System (Example) | Coupling Partner (Example) |
|---|---|---|---|---|
| Thiazole | C5 | Direct Arylation | Pd(OAc)₂, PPh₃, K₂CO₃ | Bromobenzene |
| Thiophene | C5' | Direct Arylation | Pd(OAc)₂, Ag₂CO₃ | Iodobenzene |
| Thiazole | C5 | Direct Alkenylation (Heck-type) | Pd(OAc)₂, P(o-tol)₃ | Styrene |
| Thiophene | C3' | Direct Arylation | Pd(OAc)₂, P(Cy)₃·HBF₄, K₂CO₃ | 4-Bromotoluene |
Chemo-, Regio-, and Stereoselective Derivatization Strategies
The derivatization of this compound can be approached by targeting its three main reactive sites: the hydroxyl group, the thiazole ring, and the thiophene ring. The strategic selection of reagents and reaction conditions allows for a high degree of control over the outcome of these transformations.
The primary alcohol function is a key site for a variety of chemoselective derivatizations. Standard reactions such as esterification and etherification can be readily achieved. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine or pyridine would yield the corresponding esters. Similarly, etherification can be accomplished using alkyl halides under basic conditions (e.g., Williamson ether synthesis with sodium hydride) or through reactions like Michael additions to activated alkenes.
Oxidation of the primary alcohol offers another avenue for derivatization. The use of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC), would selectively convert the methanol to the corresponding aldehyde, 2-(2-thienyl)-1,3-thiazole-4-carbaldehyde. This aldehyde is a versatile intermediate for further modifications, including Wittig reactions, reductive aminations, and the formation of Schiff bases. More vigorous oxidation conditions could lead to the formation of the carboxylic acid. A study on the acid-catalyzed treatment of aryl and heteroaryl thiazol-2-ylmethanols has shown an unusual oxidation to the corresponding ketones, suggesting that under certain hydrolytic conditions, the hydroxymethyl group on the thiazole ring can undergo transformation.
Regioselectivity becomes crucial when considering reactions on the heterocyclic rings. The thiazole ring generally undergoes electrophilic substitution at the C5 position, provided it is unsubstituted. However, in the target molecule, the C4 and C2 positions are already substituted. Nucleophilic attack is most likely to occur at the C2 position due to its electron-deficient nature. pharmaguideline.com The thiophene ring is more susceptible to electrophilic substitution than benzene (B151609), with a strong preference for the C5 position (α-position) if available, or the C3 position (β-position). pharmaguideline.com Given that the thiophene in the target molecule is substituted at the 2-position, further electrophilic substitution would likely be directed to the C5 position of the thiophene ring.
Stereoselective derivatization can be introduced, for example, through the use of chiral reagents in the modification of the hydroxymethyl group or by employing asymmetric catalysts in reactions involving the heterocyclic rings.
| Derivatization Strategy | Reagent/Condition | Potential Product | Reference (Analogous Reactions) |
| Esterification | Acyl chloride, Pyridine | [2-(2-Thienyl)-1,3-thiazol-4-yl]methyl ester | General Organic Chemistry |
| Etherification | Alkyl halide, NaH | [2-(2-Thienyl)-1,3-thiazol-4-yl]methyl ether | General Organic Chemistry |
| Mild Oxidation | MnO₂, CH₂Cl₂ | 2-(2-Thienyl)-1,3-thiazole-4-carbaldehyde | researchgate.net |
| Halogenation (Hydroxyl) | SOCl₂, Pyridine | 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole | General Organic Chemistry |
| Electrophilic Substitution (Thiophene) | NBS, CCl₄ | [2-(5-Bromo-2-thienyl)-1,3-thiazol-4-yl]methanol | pharmaguideline.com |
Synthesis of Dimeric and Oligomeric Structures Incorporating the this compound Scaffold
The construction of dimeric and oligomeric structures containing the this compound scaffold is of significant interest for the development of new materials with tailored electronic and photophysical properties. Several synthetic strategies can be envisioned to achieve this.
One straightforward approach to dimerization involves the etherification of the hydroxymethyl group with a bifunctional linker. For example, reacting two equivalents of this compound with a dihaloalkane in the presence of a base would yield a dimer linked by an alkyl chain.
Alternatively, the heterocyclic rings can be functionalized to enable coupling reactions. For instance, halogenation of the thiophene ring at the C5 position would provide a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. rsc.orgresearchgate.netnih.gov Coupling of the halogenated derivative with a boronic acid or organostannane derivative of the parent molecule would lead to the formation of a C-C linked dimer. The synthesis of bis(thiazole) and bis(thiadiazole) hybrids has been reported, demonstrating the feasibility of creating such dimeric structures. semanticscholar.orgresearchgate.net
Another strategy involves the oxidative dimerization of the terminal thiophene rings. This can be achieved through chemical or electrochemical methods, leading to the formation of a bithiophene linkage. The synthesis of thienylene/thiazolylene vinylene oligomers has been reported, showcasing the potential to create extended conjugated systems.
| Dimerization/Oligomerization Strategy | Key Reaction | Linkage Type | Reference (Conceptual) |
| Linker-based Dimerization | Williamson Ether Synthesis | Alkoxy | General Organic Chemistry |
| Cross-Coupling | Suzuki or Stille Coupling | C-C (Thiophene-Thiophene) | rsc.orgresearchgate.netnih.gov |
| Oxidative Coupling | Chemical or Electrochemical Oxidation | C-C (Thiophene-Thiophene) | N/A |
| Condensation Polymerization | Polycondensation of functionalized monomers | Ester or Amide | N/A |
Solid-Phase Synthesis Approaches for Derivatives
Solid-phase synthesis offers a powerful platform for the high-throughput generation of libraries of derivatives based on the this compound scaffold. This methodology facilitates purification and allows for the systematic exploration of structure-activity relationships.
The core scaffold can be attached to a solid support through its reactive hydroxymethyl group. For instance, the alcohol can be reacted with a resin functionalized with a suitable linker, such as a carboxylic acid (to form an ester linkage) or an isocyanate (to form a carbamate (B1207046) linkage). Once anchored to the solid support, the heterocyclic rings are available for further derivatization.
A variety of reactions can be performed on the resin-bound scaffold. For example, the thiophene ring can be subjected to electrophilic substitution reactions like halogenation or nitration. Subsequent palladium-catalyzed cross-coupling reactions can then be used to introduce a diverse range of substituents. The synthesis of thiazolo-pyrimidinone derivatives on a solid phase has been successfully demonstrated, indicating the viability of this approach for complex heterocyclic systems. researchgate.net
After the desired modifications have been made, the final product is cleaved from the resin. The choice of linker is crucial as it dictates the cleavage conditions (e.g., acidic, basic, or photolytic), which must be compatible with the stability of the synthesized derivative. The solid-phase synthesis of thiazole carboxamide derivatives has been reported, providing a template for similar strategies with the target scaffold. nih.govnih.gov
| Solid-Phase Synthesis Step | Description | Potential Reagents/Resins | Reference (Conceptual) |
| Immobilization | Anchoring the scaffold to the solid support via the hydroxyl group. | Wang resin, Rink amide resin | researchgate.netnih.gov |
| Derivatization | Modification of the heterocyclic rings while attached to the resin. | NBS, Suzuki coupling reagents | rsc.orgresearchgate.netnih.gov |
| Cleavage | Release of the final product from the solid support. | Trifluoroacetic acid (TFA) | researchgate.netnih.gov |
The synthesis of related compounds, such as (2-p-tolyl-thiazol-4-yl)-methanol, has been documented with some spectral data, including ¹H NMR and IR. chemicalbook.com For instance, the ¹H NMR of (2-p-tolyl-thiazol-4-yl)-methanol shows characteristic signals for the methyl, hydroxyl, methylene, and aromatic protons. chemicalbook.com Additionally, its IR spectrum displays prominent peaks corresponding to O-H and C-H stretching vibrations. chemicalbook.com
Furthermore, the precursor, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, is commercially available, suggesting that the target methanol derivative can be obtained through reduction. matrix-fine-chemicals.comsigmaaldrich.com However, detailed spectroscopic analysis of this reduction product is not provided in the available literature.
General methodologies for the characterization of similar thiazole derivatives are well-established. These include ¹H and ¹³C NMR for structural elucidation and mass spectrometry for molecular weight confirmation. niscpr.res.in However, without access to specific experimental data for this compound, a detailed analysis as per the requested outline cannot be furnished.
Therefore, while the compound is known and its synthesis is feasible, a comprehensive article detailing its specific spectroscopic and crystallographic properties as per the provided outline cannot be generated at this time due to the lack of published, in-depth experimental data.
Spectroscopic and Crystallographic Characterization Methodologies
Electronic Absorption and Emission Spectroscopy for Optical Property Characterization
Electronic absorption and emission spectroscopy are pivotal techniques for characterizing the optical properties of conjugated molecules like [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol. These methods provide insights into the electronic transitions and the influence of the molecular structure on its photophysical behavior.
Detailed experimental electronic absorption and emission spectra for this compound are not readily found in the reviewed literature. However, the optical properties can be inferred from studies on analogous compounds containing thiophene (B33073) and thiazole (B1198619) rings. Thiophene-thiazole systems are known to exhibit photochromic and nonlinear optical properties. nih.gov For instance, the electronic absorption spectra of such compounds are influenced by the electronic nature of the heterocyclic rings and their relative orientation. nycu.edu.tw
In a study on photochromic properties of thiophene and thiazole-substituted bicyclic aziridine, the compounds exhibited significant shifts in their maximum absorption wavelengths (λmax) when transitioning from a solution to a solid state, indicating strong intermolecular interactions in the solid phase. nih.gov Specifically, the λmax shifted from the 437-440 nm range in solution to 618-632 nm in the solid state. nih.gov Thiazole and thiophene analogues of donor-acceptor stilbenes have also been studied, revealing that the inherent dipolar nature of the thiazole ring significantly affects the nonlinear optical properties. nycu.edu.tw The electronic absorption, hyperpolarizability, and dipole moment are key parameters in these studies. nycu.edu.tw
For a comparative understanding, the table below summarizes typical optical properties observed in related thiophene-thiazole systems.
| Property | Typical Range/Observation in Thiophene-Thiazole Derivatives | Reference |
| Absorption λmax (Solution) | 432-446 nm | nih.gov |
| Absorption λmax (Solid State) | 617-632 nm | nih.gov |
| Emission | Dependent on substitution and environment | |
| Nonlinear Optical Properties | Significant, influenced by thiazole ring orientation | nycu.edu.tw |
This table presents data for related thiophene-thiazole compounds to provide an expected range of properties for this compound.
The methanolic substituent in this compound can also influence the photophysical properties through hydrogen bonding interactions with solvents or in the solid state.
X-Ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
A single-crystal X-ray structure for this compound has not been reported in the searched literature. However, the crystal structure of a closely related compound, 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole, has been determined, offering valuable insights into the potential structural features. nih.gov This related molecule consists of a central thiophene ring flanked by two benzothiazole (B30560) rings. nih.gov
In the crystal structure of 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole, the thiazole rings are nearly coplanar with the central thiophene ring, with dihedral angles of 6.23 (11)° and 4.81 (11)°. nih.gov The sulfur atoms of the thiazole rings are in a trans position relative to the thiophene sulfur atom. nih.gov The crystal packing is stabilized by weak C—H···N interactions, which form zigzag chains. nih.gov The localized double bonds within the thiophene and thiazole rings are also evident from the bond length data. nih.gov
The table below presents selected crystallographic data for 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole to illustrate the expected structural parameters.
| Parameter | Value for 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole | Reference |
| Dihedral Angle (Thiazole-Thiophene) | 6.23 (11)°, 4.81 (11)° | nih.gov |
| Key Bond Length (C=N in thiazole) | 1.286 (4) Å, 1.308 (4) Å | nih.gov |
| Key Bond Length (C=C in thiophene) | 1.354 (5) Å, 1.358 (4) Å | nih.gov |
| Intermolecular Interaction | C—H···N | nih.gov |
This table provides crystallographic data for a related compound to infer potential structural characteristics of this compound.
For this compound, the presence of the methanol (B129727) group would likely introduce intermolecular O—H···N or O—H···S hydrogen bonding, which would significantly influence the crystal packing.
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions
Beyond basic spectroscopic and crystallographic methods, advanced techniques can provide deeper insights into the subtle intermolecular interactions that govern the supramolecular assembly and properties of this compound.
While specific studies employing these advanced techniques on the title compound are not available, their application to similar systems demonstrates their utility. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for probing hydrogen bonding and other weak interactions.
In related thiazole/thiophene-based oligomers, it has been shown that π-π stacking interactions are primarily responsible for hole transport, while hydrogen bonding has a significant influence on electron transport. nih.gov The study of such interactions is crucial for understanding the electronic properties of these materials. nih.gov
For thiazole-containing amino acids, the presence of an internal N–H···NTZL hydrogen bond has been shown to rigidify the molecular conformation. nih.gov The sulfur atom in the thiazole ring can also participate in non-bonding interactions that control molecular conformation. nih.gov
In the case of this compound, the hydroxyl proton of the methanol group would be a key probe in ¹H NMR studies to investigate hydrogen bonding. Shifts in its resonance upon changes in concentration or temperature could provide evidence for the strength and nature of these interactions. Similarly, in FT-IR spectroscopy, the O-H stretching frequency would be sensitive to hydrogen bond formation, typically showing a broadening and a shift to lower wavenumbers.
Spectroscopic studies of the interaction of a related compound, 3-(2-thienyl)- nycu.edu.twnih.govnih.govtriazolo[1,5-a]pyridine, with cyclodextrins have utilized 2D NMR to reveal that the thienyl moiety is inserted into the cyclodextrin (B1172386) cavity, highlighting the importance of specific intermolecular interactions. rsc.orgresearchgate.net
Computational and Theoretical Investigations of 2 2 Thienyl 1,3 Thiazol 4 Yl Methanol and Its Derivatives
Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules like [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol. These calculations provide a detailed picture of the electron distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's reactivity and electronic behavior.
For instance, in studies of similar thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO is distributed across the thiazole moiety. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net
Table 1: Frontier Molecular Orbital Energies of Related Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound 2 (a thiazole derivative) | -6.260 | -0.552 | 5.707 |
| Compound 4 (a thiazole derivative) | -5.523 | -0.016 | 5.507 |
Data sourced from a study on novel thiazole derivatives. nih.gov
The analysis of molecular orbitals also helps in understanding charge transfer within the molecule. For example, in related systems, it has been shown that there is a flow of charge from the thiophene ring towards the thiazole ring, which can be quantified through natural bond orbital (NBO) analysis. mdpi.com
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Key reactivity descriptors include:
Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. Higher hardness indicates greater stability. nih.gov
Chemical Softness (σ): The reciprocal of hardness, indicating a higher propensity for reaction. nih.gov
Electronegativity (χ): The power of an atom to attract electrons to itself. researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. researchgate.net
Studies on related thiazole derivatives have demonstrated that these parameters can be effectively calculated to compare the reactivity of different compounds. nih.govmdpi.com For example, a lower chemical hardness value suggests a more reactive compound. nih.gov
Table 2: Calculated Reactivity Descriptors for Thiazole Derivatives
| Compound | Chemical Hardness (η) (eV) |
| Compound 2 (a thiazole derivative) | 2.853 |
| Compound 4 (a thiazole derivative) | 2.753 |
Data from a DFT study on thiazole derivatives, indicating compound 4 is more reactive than compound 2. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The molecule's biological activity and physical properties are highly dependent on its preferred conformation.
Computational methods can map the potential energy surface (PES) by rotating specific dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of the most stable, low-energy conformations. For instance, in a related compound, [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, the dihedral angles between the central benzene (B151609) ring and the thiazole and phenyl rings were determined to be 3.25 (7)° and 41.32 (8)°, respectively. nih.gov
The orientation of the thiophene and thiazole rings relative to each other is of particular interest. X-ray crystallographic studies of a similar compound, [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol, revealed a dihedral angle between the thiophene and thiazole rings ranging from 4.81° to 6.23°, indicating a high degree of planarity which can enhance π-conjugation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. chegg.commdpi.com These predictions are valuable for assigning experimental spectra and confirming the structure of a molecule. For example, in a study of a triazole derivative, 2D NMR spectroscopy was used to definitively assign proton and carbon chemical shifts. mdpi.com
Vibrational Frequencies: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of a molecule. These theoretical spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account factors like solvent effects and temperature. These simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment.
MD simulations can reveal the flexibility of different parts of the molecule and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. The Automated Topology Builder (ATB) and Repository is a tool that can be used to develop molecular force fields necessary for such simulations. uq.edu.au
In Silico Assessment of Intermolecular Interactions for Ligand Design
In silico methods, particularly molecular docking, are instrumental in drug discovery and ligand design. nih.gov These techniques predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme.
For thiazole derivatives, molecular docking studies have been used to investigate their potential as antimicrobial agents by predicting their binding affinity to specific enzymes. nih.govfabad.org.tr The results of these simulations can guide the design of new derivatives with improved binding and, consequently, enhanced biological activity. For example, docking studies on pyrazolyl-thiazole derivatives of thiophene have explored their interaction with various biological targets. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of a chemical compound based on its molecular structure. researchgate.net These models establish a mathematical relationship between molecular descriptors (numerical representations of the molecular structure) and a specific property, such as lipophilicity (logP). researchgate.netresearchgate.net
Lipophilicity is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). QSPR models for thiazole and related heterocyclic derivatives have been developed using topological indices and other molecular descriptors to predict their lipophilicity. researchgate.netresearchgate.net These models can accelerate the drug discovery process by prioritizing the synthesis of compounds with desirable properties.
Exploration of Biological Activities and Structure Activity Relationships Sar of 2 2 Thienyl 1,3 Thiazol 4 Yl Methanol Derivatives
In Vitro Screening Methodologies for Enzyme Inhibition and Receptor Binding Assays
The initial evaluation of a library of newly synthesized [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol derivatives typically begins with high-throughput in vitro screening (HTS) to identify compounds with significant biological activity. nih.gov These assays are designed to measure the interaction of the compounds with specific biological targets, primarily enzymes and receptors.
Enzyme Inhibition Assays: To assess the potential of derivatives to act as enzyme inhibitors, various assay formats are employed. A common goal is to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the enzyme's activity by 50%. For instance, in the context of cancer research, thiazole (B1198619) derivatives are often screened against protein kinases. tandfonline.comnih.gov Assays might involve measuring the phosphorylation of a substrate, often detected using fluorescence or luminescence. For example, the inhibitory potential of novel pyrimidine (B1678525) derivatives against the DPP-IV enzyme was recently evaluated using an assay kit where inhibition was measured by the reduction in the formation of a yellow product. chemmethod.com
Receptor Binding Assays: Receptor binding assays are fundamental for discovering compounds that modulate receptor function. nih.gov These assays measure the affinity of a ligand for a receptor. nih.gov Two primary formats are filtration binding and Scintillation Proximity Assay (SPA). nih.govnih.gov
Filtration Assays: In this method, a radiolabeled ligand is incubated with a receptor source (like cell membranes). The mixture is then passed through a filter that traps the receptor-ligand complex, while the unbound ligand is washed away. The radioactivity retained on the filter is measured to quantify binding. nih.gov
Scintillation Proximity Assay (SPA): This technique avoids the separation step. The receptor is immobilized onto a scintillant-coated bead. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal. nih.govnih.gov
Fluorescence-Based Assays: Non-radioactive methods like fluorescence polarization (FP) are also widely used. nih.gov In FP assays, a small fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When it binds to a larger receptor molecule, its tumbling slows, and the polarization of its fluorescence increases. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.
These screening methodologies allow for the rapid identification of "hit" compounds from a large library of derivatives, which can then be selected for more detailed investigation.
Table 1: Overview of In Vitro Screening Methodologies
| Assay Type | Principle | Key Measurement | Application Example |
|---|---|---|---|
| Enzyme Inhibition Assay | Measures the reduction in an enzyme's catalytic activity in the presence of an inhibitor. | IC50 value | Screening thiazole derivatives as c-Met kinase inhibitors for cancer treatment. tandfonline.com |
| Filtration Binding Assay | Separates receptor-bound radioligand from free radioligand using a filter. | Kd (dissociation constant), Bmax (receptor density) | Determining the binding affinity of new compounds to a specific G-protein coupled receptor. |
| Scintillation Proximity Assay (SPA) | Ligand binding brings a radiolabel into close proximity with a scintillant, generating a signal. | Kd, IC50 | High-throughput screening for receptor antagonists. nih.govnih.gov |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent ligand upon binding to a receptor. | IC50, Ki (inhibition constant) | Competitive binding assays to identify compounds that disrupt protein-protein interactions. nih.gov |
Mechanistic Studies of Molecular Interactions with Biological Targets
Once active compounds are identified, mechanistic studies are crucial to understand how they interact with their biological targets at a molecular level. These studies often combine experimental techniques with computational modeling.
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For example, docking studies of thieno-thiazole derivatives targeting kinases like EGFR, VEGFR-2, and BRAFV600E have shown that these compounds can fit into the ATP-binding pocket, forming key interactions with amino acid residues. nih.govresearchgate.net These interactions typically include:
Hydrogen Bonds: Crucial for affinity and specificity, often formed with residues in the "hinge" region of kinases. researchgate.net
Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic pockets within the active site.
Ionic Bonds: Occur between charged groups on the ligand and oppositely charged residues on the protein.
In a study of thiazole/thiadiazole carboxamide derivatives as c-Met inhibitors, the binding mode of the most promising compound provided insights for the discovery of more selective inhibitors. tandfonline.com Similarly, molecular docking of thiophenyl thiazolyl-pyridine hybrids into the active site of EGFR tyrosine kinase helped to rationalize their observed anticancer activity against lung cancer cells. nih.gov These computational predictions, ideally validated by X-ray crystallography of the ligand-protein complex, are invaluable for guiding the rational design of more potent and selective analogs.
Elucidation of Potential Biological Pathways Modulated by Derivatives
The interaction of a compound with its molecular target triggers a cascade of downstream events, ultimately affecting broader biological pathways. The thiazole scaffold is known to be a component of molecules that modulate pathways critical to diseases like cancer, inflammation, and neurodegenerative disorders. nih.govmdpi.com
For instance, derivatives of related scaffolds like thieno[3,2-d]thiazole and thiopyrano[2,3-d]thiazole have been shown to exert anticancer effects by modulating several key pathways:
Cell Proliferation and Cell Cycle: Many anticancer drugs work by halting the uncontrolled proliferation of cancer cells. Thiazole derivatives have been found to induce cell cycle arrest, preventing cells from progressing through the division cycle. tandfonline.comnih.gov
Apoptosis (Programmed Cell Death): A primary goal of cancer therapy is to induce apoptosis in tumor cells. Certain thiazole-containing compounds have been shown to trigger apoptosis through mitochondria-dependent pathways. nih.govnih.gov
Angiogenesis: The formation of new blood vessels, a process critical for tumor growth and metastasis, is often driven by signaling pathways involving kinases like VEGFR-2. Inhibitors targeting this pathway can effectively starve tumors of their blood supply. nih.govresearchgate.net
Metastasis: The spread of cancer cells to distant organs is a major cause of mortality. Thiazole derivatives have been developed that can inhibit cancer cell migration and invasion. nih.gov
By identifying which pathways are affected, researchers can better understand the compound's mechanism of action and its potential therapeutic applications.
Design and Synthesis of Analogs for Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For the this compound scaffold, this involves the systematic design and synthesis of analogs where different parts of the molecule are modified. nih.govnih.gov
The core scaffold presents several key positions for modification:
The Thiophene (B33073) Ring: Substituents can be introduced at various positions to probe for interactions with the target protein.
The Thiazole Ring: The ring itself or substituents on it can be altered. For example, replacing the thiazole with an alternative heterocycle like a thiadiazole can impact activity. tandfonline.com
The Methanol (B129727) Group: The hydroxyl group can be modified, for instance, by converting it to an ether, ester, or amine, to alter polarity, hydrogen bonding capacity, and metabolic stability.
Linkers: In more complex derivatives, linkers connecting the core scaffold to other chemical moieties can be varied in length and flexibility. nih.gov
For example, SAR studies on a series of thiazole/thiadiazole carboxamides revealed that compounds with a thiazole-2-carboxamide scaffold had better cytotoxicity than other variations. tandfonline.com Furthermore, substitutions on an attached phenyl ring showed a clear trend, with electron-withdrawing groups generally affording greater inhibitory activity. tandfonline.comnih.gov These iterative cycles of design, synthesis, and testing allow chemists to build a detailed map of the SAR, guiding the optimization of "hit" compounds into potent and selective "lead" candidates.
Table 2: Example SAR Insights for Thiazole Derivatives
| Scaffold/Position | Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Phenyl ring attached to thiazole | Introduction of electron-withdrawing groups (e.g., F, Cl) | Increased cytotoxic activity against cancer cell lines. | tandfonline.com |
| Thiazole ring position 4 | Methyl group substitution | Markedly increased inhibitory effect against HepG2 and MDA-MB-231 cell lines. | nih.gov |
| Thiazole ring position 4 | Carbonyl group substitution | Decreased inhibitory effect compared to the methyl-substituted analog. | nih.gov |
Ligand Efficiency and Lipophilicity Analysis in the Context of Molecular Design
In modern drug discovery, potency alone is not a sufficient criterion for advancing a compound. Medicinal chemists rely on a variety of metrics to assess the "quality" of a hit or lead, with Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LipE) being among the most important. researchgate.net
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound for its molecular size, specifically the number of non-hydrogen atoms (heavy atoms, HA). It is calculated as: LE = -ΔG / HA (where ΔG is the free energy of binding). LE helps identify compounds that achieve high affinity with a relatively small and efficient structure, which is often a more promising starting point for optimization. researchgate.net
Lipophilic Ligand Efficiency (LLE or LipE): This metric relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. LLE helps guide the design of compounds that achieve potency without excessive greasiness. researchgate.net A compound with a high LLE is considered to be more efficient in its interactions with the target. While optimal values vary, an LLE greater than 5 is often considered desirable. acs.org
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties at the Pre-Clinical Stage
A promising drug candidate must not only interact effectively with its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Failures in clinical trials are often due to poor ADME profiles. To mitigate this risk, computational ADME models are used extensively in the pre-clinical stage to predict the properties of designed compounds before they are synthesized. nih.govgithub.com
In silico tools like SwissADME and QikProp can predict a wide range of properties: mdpi.commdpi.com
Absorption: Predictions of gastrointestinal absorption and cell permeability (e.g., using Caco-2 cell models).
Distribution: Estimation of properties like plasma protein binding and the ability to cross the blood-brain barrier.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of aqueous solubility (logS), which influences how a drug is cleared from the body.
Drug-likeness: Evaluation against established rules, such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. mdpi.com
Recent studies on newly synthesized thiazole and thiophene derivatives routinely include in silico ADME screening to evaluate their potential as drug candidates. mdpi.comnih.gov This early-stage computational filtering allows researchers to prioritize compounds with a higher probability of success and deprioritize those likely to fail due to poor pharmacokinetics.
Table 3: Example of Predicted ADME Properties for Thiazole Derivatives
| Property | Description | Desired Range/Value | Significance |
|---|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol | Affects absorption and distribution. |
| logP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | < 5 | Influences solubility, permeability, and metabolism. mdpi.com |
| H-bond Donors | Number of hydrogen bond donors (e.g., -OH, -NH groups). | < 5 | Affects membrane permeability. mdpi.com |
| H-bond Acceptors | Number of hydrogen bond acceptors (e.g., N, O atoms). | < 10 | Affects membrane permeability. mdpi.com |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 140 Ų | Correlates with intestinal absorption and brain penetration. researchgate.net |
| QPPCaco | Predicted Caco-2 cell permeability. | > 500 nm/s (high) | Indicates good intestinal absorption. mdpi.com |
Investigation of Specific Cellular Pathways Affected by the Compound Scaffold
Beyond broad pathway analysis, detailed investigations aim to pinpoint the specific molecular events and cellular responses triggered by the compound scaffold. For scaffolds related to this compound, studies have revealed precise mechanisms of action.
One study on chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives found that the lead compound induced apoptosis in leukemia and glioblastoma cells through a specific sequence of events. nih.gov The compound triggered the accumulation of endogenous reactive oxygen species (ROS), specifically superoxide (B77818) radicals. This increase in ROS led to DNA damage and initiated apoptosis via a mitochondria-dependent pathway, which involves processes like chromatin condensation and nuclei fragmentation. nih.gov Crucially, the study also showed that these DNA-damaging effects were significantly lower in normal human lymphocytes, suggesting a degree of selectivity for cancer cells. The mechanism was further refined by showing that the compound's effects were not due to direct DNA binding but were linked to the inhibition of the DNA repair enzyme PARP-1. nih.gov
In other research, thieno-thiazole derivatives were identified as multi-targeting kinase inhibitors, simultaneously suppressing the activity of EGFR, VEGFR-2, and BRAFV600E. nih.govresearchgate.net Investigating the impact on downstream signaling from these kinases provides a detailed picture of how the compounds interfere with cell growth, survival, and angiogenesis at the molecular level. These in-depth studies are critical for understanding the full therapeutic potential and mechanism of action of a new chemical series.
Potential Applications and Future Research Directions
Role as a Privileged Scaffold in the Discovery of Novel Therapeutic Agents
The 1,3-thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com When coupled with a thiophene (B33073) moiety, another heterocycle prevalent in bioactive compounds, the resulting thienyl-thiazole framework offers a promising starting point for the design of new therapeutic agents.
Research into related structures has uncovered a multitude of biological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govmdpi.com For instance, derivatives of 1,3,4-thiadiazole, a related heterocycle, have been extensively studied for these activities. nih.gov The core thiazole (B1198619) structure is present in numerous approved drugs and clinical candidates. mdpi.com The functional methanol (B129727) group on [2-(2-Thienyl)-1,3-thiazol-4-YL]methanol provides a convenient attachment point for further molecular elaboration, enabling chemists to systematically modify the structure to optimize potency and selectivity for specific biological targets. The exploration of derivatives, such as those synthesized from the reaction of the core scaffold with various aryl groups, has led to the identification of compounds with potential dual inhibitory action against targets like HIV-1 Reverse Transcriptase. researchgate.net
Table 1: Exemplary Biological Activities of Thiazole-Containing Scaffolds
| Derivative Class | Specific Activity Investigated | Key Finding |
|---|---|---|
| Thiopyrano[2,3-d]thiazoles | Anticancer, Anti-inflammatory, Antimicrobial | Fused heterosystem acts as a potent scaffold for developing new biologically active agents. mdpi.com |
| 1,3,4-Thiadiazoles | Anticancer, Antibacterial, Antifungal, Antiviral | The scaffold is widely and flexibly applied by medicinal chemists to develop candidates with therapeutic promise. nih.gov |
| Aryl-thiazolyl-hydrazones | HIV-1 Reverse Transcriptase Inhibition | Certain derivatives show dual inhibitory functions, highlighting the scaffold's potential in antiviral drug design. researchgate.net |
Exploration in Agrochemical and Crop Protection Research
Heterocyclic compounds containing sulfur and nitrogen atoms, such as thiazoles and thiadiazoles, have a history of application in the agrochemical industry. Derivatives of the related 1,2,4-thiadiazole (B1232254) scaffold have been investigated for their potential as herbicidal and fungicidal agents. researchgate.net This suggests that the thienyl-thiazole core of this compound could serve as a foundation for developing new crop protection agents. The structural features that confer biological activity in a medicinal context, such as the ability to inhibit specific enzymes, can often be translated to agrochemical applications, for example, by targeting enzymes unique to pests or weeds. Future research could involve synthesizing a library of derivatives and screening them for activity against a panel of common agricultural pests, fungi, and weeds to identify promising leads for new, effective, and potentially more environmentally benign agrochemicals.
Integration into Advanced Materials Science, including Organic Electronics and Optoelectronic Devices
The conjugated π-system formed by the linkage of the electron-rich thiophene ring and the electron-deficient thiazole ring makes this compound an attractive building block for organic electronics. Thiophene-based oligomers and polymers are cornerstones of organic semiconductor research due to their excellent charge transport properties. The incorporation of a thiazole unit can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing materials for specific applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Studies on similar donor-acceptor molecules, such as 4,7-di-2-thienyl-2,1,3-benzothiadiazole, have demonstrated their value for photophysical and semiconductor applications. mdpi.com The methanol group on the title compound can be used to link the molecule into larger polymeric structures or to improve solubility and processing characteristics. Research has shown that thiophene and thiazole-based units can be utilized in the synthesis of acceptor-donor-acceptor (A-D-A) type organic semiconducting materials. nih.gov
Table 2: Properties of Related Thienyl-Heterocycle Organic Materials
| Compound | Key Property Investigated | Potential Application |
|---|---|---|
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Photophysical and semiconductor properties, thermal stability. mdpi.com | Organic electronics, luminophores. mdpi.com |
Development as Fluorescent Probes or Imaging Agents for Biological Systems
Fluorescent small molecules are indispensable tools for visualizing biological processes in real-time. The thienyl-thiazole scaffold is inherently fluorescent and can be modified to create probes for specific biological analytes or environments. nih.govresearchgate.net The principle often involves linking the core fluorophore to a reactive group that interacts with a target molecule, causing a change in the fluorescence signal (e.g., an "off-on" switch).
For example, researchers have developed a benzo[d]thiazole-based probe that exhibits a massive fluorescence enhancement upon reacting with the amino acid cysteine, enabling the imaging of this important biomolecule in living cells and even in whole organisms like zebrafish. researchgate.net Other studies have focused on developing probes that target specific cellular compartments, such as the lysosome, to monitor pH or the concentration of biothiols like glutathione. nih.govmdpi.com The methanol group of this compound is a prime site for attaching such targeting or reactive moieties, paving the way for the development of novel imaging agents for advanced biomedical research. mdpi.com
Contribution to Chemo-sensing and Biosensing Technologies
The principles that underpin fluorescent imaging agents are directly applicable to the development of chemosensors and biosensors. A chemosensor is a molecule that signals the presence of a chemical species, often through a change in color or fluorescence. The high sensitivity and selectivity that can be engineered into fluorescent probes make them ideal for detecting trace amounts of analytes.
A probe based on a benzo[d]thiazole scaffold was designed to selectively detect cysteine over other similar biological thiols, with a limit of detection in the nanomolar range. researchgate.net This demonstrates the potential of the thiazole heterocycle in high-performance sensing applications. By rationally designing derivatives of this compound, it is conceivable to create a range of sensors for various targets, including metal ions, reactive oxygen species, and other biomolecules, with applications in environmental monitoring, medical diagnostics, and food safety.
Table 3: Examples of Thiazole-Based Fluorescent Probes
| Probe Base Structure | Target Analyte / Environment | Key Sensing Feature |
|---|---|---|
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate | Cysteine (Cys) | Achieves a 4725-fold fluorescence enhancement with a large Stokes shift. researchgate.net |
| Naphtho[2,3-d]thiazole–4,9–dione | General Fluorophore | Shows fluorescence in both solution and solid state due to an extended π-conjugated system. nih.gov |
Opportunities for Further Chemical Space Exploration and Compound Library Design
A key aspect of modern drug and materials discovery is the ability to rapidly generate and test large numbers of related compounds, known as a chemical library. This compound is an excellent starting point for such library synthesis. The primary alcohol (methanol group) is a versatile functional handle that can be easily converted into a wide array of other functional groups, including esters, ethers, aldehydes, and carboxylic acids.
Furthermore, the thiophene and thiazole rings themselves can be functionalized, for instance, through halogenation followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). nih.gov This allows for the introduction of diverse substituents at various positions around the core scaffold. By combining these synthetic strategies, a large and structurally diverse library of thienyl-thiazole derivatives can be constructed, enabling a systematic exploration of the chemical space and the identification of structure-activity relationships (SAR) for any of the potential applications discussed.
Green Chemistry Approaches in the Synthesis and Application of this compound Derivatives
In recent years, the principles of green chemistry have become central to chemical synthesis, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. researchgate.net Significant progress has been made in developing environmentally benign methods for synthesizing thiazole derivatives. bepls.com
These green approaches include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improves yields. bepls.com
Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions under mild conditions. mdpi.com
Use of green solvents: Replacing toxic organic solvents with water, polyethylene (B3416737) glycol (PEG), or ionic liquids minimizes environmental impact. bepls.com
Biocatalysis and natural catalysts: Employing enzymes or readily available, non-toxic natural products like lemon juice or chitosan (B1678972) as catalysts offers a sustainable alternative to traditional metal-based or acid/base catalysts. mdpi.comnih.gov
These methods offer powerful tools for the efficient and sustainable synthesis of this compound and its derivatives, aligning future research and production with modern standards of environmental responsibility. chemijournal.com
Table 4: Overview of Green Synthesis Strategies for Thiazoles
| Green Approach | Catalyst / Medium | Key Advantages |
|---|---|---|
| Microwave Irradiation | Water (H2O) | Green solvent, reduced reaction time, high yield, no harmful by-products. bepls.com |
| Ultrasonic Irradiation | Terephthalohydrazide chitosan hydrogel | Mild conditions, rapid reaction, high yield, reusable biocatalyst. mdpi.com |
| Concentrated Solar Radiation | Lemon Juice | Use of renewable energy and a biodegradable, non-toxic natural catalyst. nih.gov |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Thiazole |
| Thiophene |
| 1,3,4-Thiadiazole |
| (3Z)-3-(2-[4-(Aryl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one |
| Thiopyrano[2,3-d]thiazole |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one |
| 1,2,4-Thiadiazole |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate |
| Naphtho[2,3-d]thiazole-4,9-dione |
| Cysteine |
| Glutathione |
| Polyethylene glycol (PEG) |
Q & A
Q. What are the established synthetic routes for [2-(2-Thienyl)-1,3-thiazol-4-yl]methanol, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is synthesized via condensation reactions involving thiazole and thienyl precursors. A common approach uses Grignard reagents (e.g., phenylmagnesium bromide) to functionalize the thiazole ring, followed by oxidation to introduce the methanol group . Alternative routes involve refluxing intermediates like 2-amino-4-phenylthiazole with aldehydes in ethanol/acetic acid, achieving yields of 60–80% after recrystallization . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate Schiff base formation in condensation steps .
- Temperature : Reflux (70–80°C) optimizes reaction kinetics while minimizing side products .
Example Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Grignard + THF, 0°C | 65 | 92% |
| Ethanol reflux, 12 h | 78 | 89% |
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify characteristic peaks (e.g., thienyl protons at δ 6.8–7.2 ppm, thiazole C-2 at δ 160–165 ppm) .
- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and intermolecular hydrogen bonds (e.g., O–H···N interactions at 2.8–3.0 Å) .
- Elemental analysis : Matches calculated/experimental C, H, N, S content (±0.3% deviation) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting or IR absorption bands) often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) .
- DFT calculations : Predict vibrational spectra (IR) and compare with experimental data to assign ambiguous peaks .
- Multi-technique cross-validation : Combine NMR, X-ray, and high-resolution MS to resolve ambiguities .
Q. What computational approaches are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., antimicrobial enzymes). The thiazole ring’s electron-deficient π-system often binds catalytic pockets via hydrophobic interactions .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with bioactivity using descriptors like logP and Hammett constants .
Example Docking Results :
| Derivative | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| 4-Fluoro-substituted | -8.2 | E. coli DNA gyrase |
Q. How do modifications to the thienyl or thiazole rings alter physicochemical properties and bioactivity?
- Methodological Answer : Substituents influence solubility, stability, and target affinity:
- Electron-donating groups (e.g., -OCH₃) : Increase solubility via polar interactions but may reduce membrane permeability .
- Halogenation (e.g., -Cl) : Enhances antimicrobial activity by improving electrophilic reactivity .
- Steric effects : Bulky groups (e.g., -Ph) on the thiazole ring can disrupt enzyme binding, as shown in SAR studies .
Data Contradiction Analysis
Q. Why do crystallization attempts of this compound yield polymorphs with varying melting points?
- Methodological Answer : Polymorphism arises from flexible hydrogen-bonding motifs (e.g., O–H···N vs. O–H···S). Graph set analysis (Etter’s rules) categorizes H-bond patterns (e.g., vs. ) to rationalize packing differences . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) distinguish true polymorphs from solvates .
Methodological Best Practices
- Synthesis Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations systematically.
- Crystallography : Validate SHELXL-refined structures with checkCIF/PLATON to flag outliers in bond lengths/angles .
- Bioactivity Screening : Pair in vitro assays (e.g., MIC tests) with computational models to prioritize derivatives for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
